molecular formula C12H11NO2 B8791139 2-methoxy-1-naphthaldehyde oxime

2-methoxy-1-naphthaldehyde oxime

Cat. No. B8791139
M. Wt: 201.22 g/mol
InChI Key: VHXRWOTZOBRMJG-UHFFFAOYSA-N
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Patent
US04656126

Procedure details

To 400 ml of ethanol and 180 ml of water were added 80 g (0.43 mole) of 2-methoxy-1-naphthaldehyde, 66 g (0.81 mole) of sodium acetate and 35.5 g (0.51 mole) of hydroxylamine hydrochloride, and the mixture was refluxed by heating for 2 hours. After the reaction, the reaction mixture was added to 1 liter of water. The precipitated crystals were collected by filtration to obtain 85 g (0.42 mole) of 2-methoxy-1-naphthaldoxime.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[CH3:4][O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH:16]=O.C([O-])(=O)C.[Na+].Cl.[NH2:24][OH:25]>O>[CH3:4][O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH:16]=[N:24][OH:25] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
80 g
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
66 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
35.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mol
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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